

"2-(1H-pyrazol-4-yl)pyrazine" chemical structure and synthesis

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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyrazine

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An In-depth Technical Guide to **2-(1H-pyrazol-4-yl)pyrazine**: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **2-(1H-pyrazol-4-yl)pyrazine**. This heterocyclic compound is of interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyrazine and pyrazole moieties.^[1] This document details a probable synthetic route, characterization data, and experimental protocols to facilitate further research and application.

Chemical Structure and Properties

2-(1H-pyrazol-4-yl)pyrazine is an organic compound featuring a pyrazine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.^[1] The pyrazine core is an electron-deficient aromatic system, while the pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The presence of multiple nitrogen atoms makes the molecule capable of acting as a ligand in coordination chemistry and participating in hydrogen bonding, which can be crucial for biological activity.^[1]

Physicochemical Data

The key physicochemical properties of **2-(1H-pyrazol-4-yl)pyrazine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₄	[1] [2] [3]
Molecular Weight	146.15 g/mol	[3] [4]
Monoisotopic Mass	146.05925 Da	[2]
Melting Point	171-174 °C	[4]
Appearance	Solid at room temperature	[1]
InChI Key	RJLTUYDPHVYZIR-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>C1=CN=C(C=N1)C2=CN=C2</chem>	[2]
Predicted XlogP	-0.3	[2]

Spectroscopic and Analytical Data

Characterization of **2-(1H-pyrazol-4-yl)pyrazine** is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[\[1\]](#) Predicted and expected analytical data are presented below.

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	147.06653
[M+Na] ⁺	169.04847
[M-H] ⁻	145.05197
[M] ⁺	146.05870
Data sourced from predicted values. [2]	

Table 2: Expected ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Expected Chemical Shift (δ , ppm)	Notes
^1H NMR	13.0 - 13.5 (s, 1H)	Pyrazole N-H proton, broad singlet.
8.5 - 9.0 (m, 3H)	Pyrazine C-H protons.	
8.0 - 8.3 (s, 2H)	Pyrazole C-H protons.	
^{13}C NMR	150 - 160	Pyrazine C-N carbons.
140 - 145	Pyrazine C-H carbons.	
130 - 138	Pyrazole C-H carbons.	
115 - 125	Pyrazole quaternary carbon.	
Chemical shifts are estimates based on the analysis of similar heterocyclic structures.		

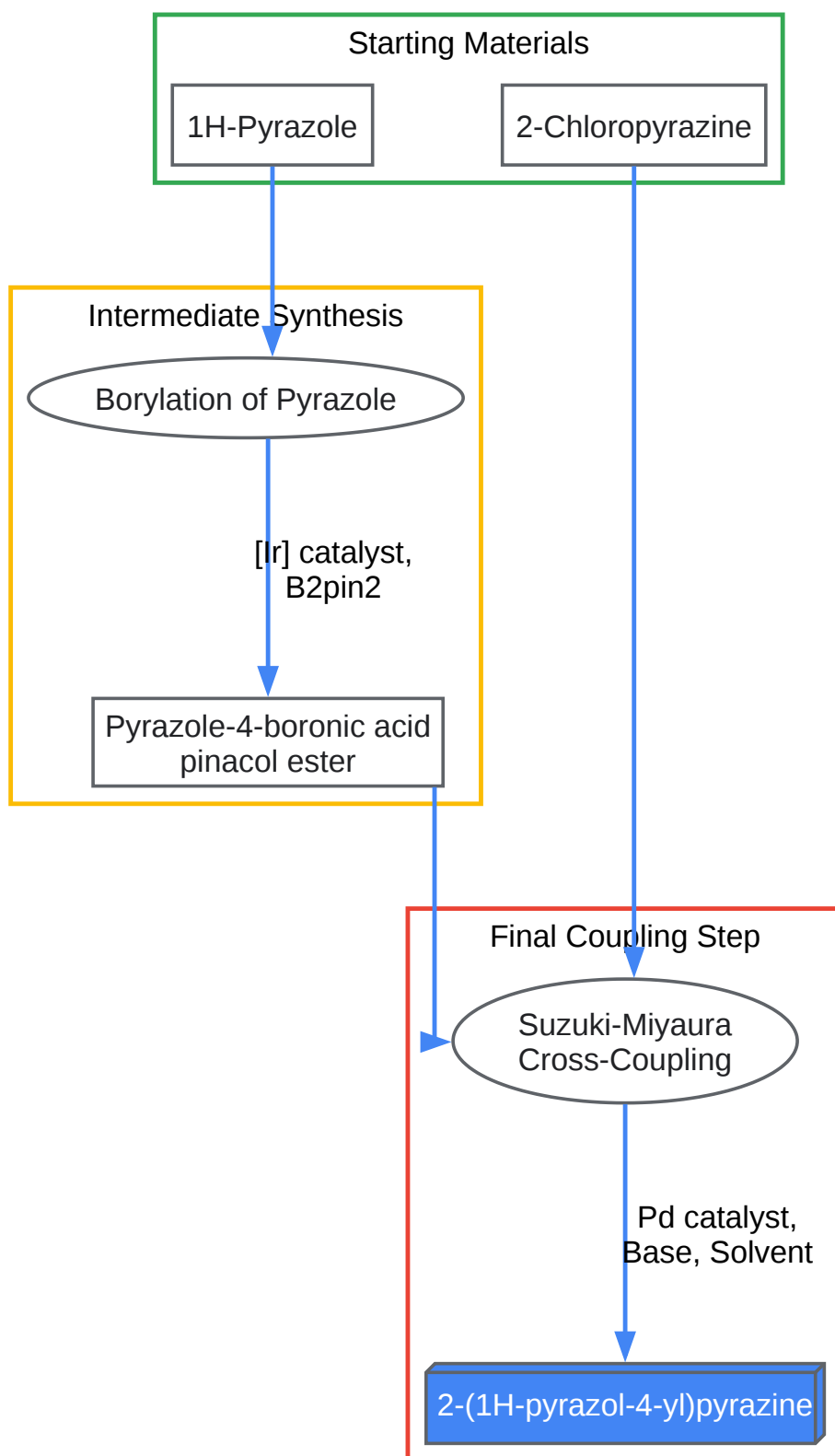
Synthesis of 2-(1H-pyrazol-4-yl)pyrazine

The synthesis of **2-(1H-pyrazol-4-yl)pyrazine** is most effectively achieved via a palladium-catalyzed cross-coupling reaction, which is a common strategy for forming C-C bonds between two heterocyclic rings.[5] The Suzuki-Miyaura coupling is a particularly suitable method, utilizing a boronic acid or ester derivative of one heterocycle and a halide of the other.[6][7]

A plausible and efficient route involves the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Retrosynthetic Analysis and Workflow

The logical workflow for the synthesis is outlined below. The process begins with commercially available starting materials, 2-chloropyrazine and 1H-pyrazole, with the latter being converted to a boronic ester intermediate before the final coupling step.



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Caption: Synthetic workflow for **2-(1H-pyrazol-4-yl)pyrazine**.

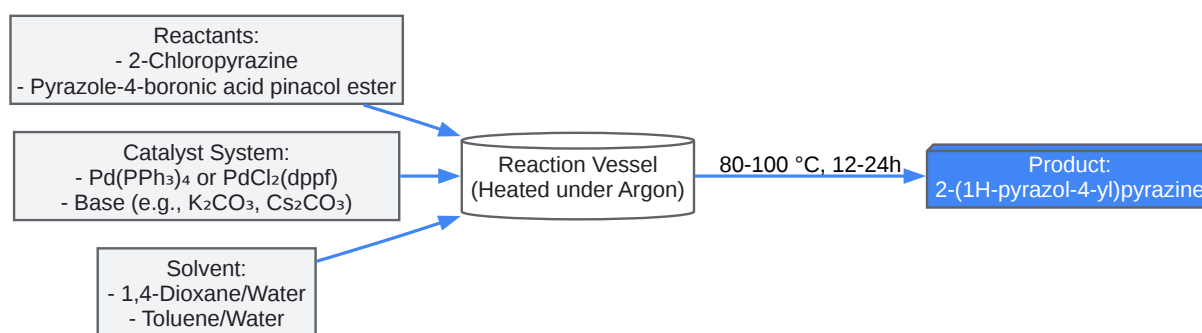
Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from 1H-pyrazole.

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- **Reaction Setup:** To a dry, argon-purged flask, add 1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B_2pin_2) (1.1 eq), and an iridium-based catalyst such as $[Ir(COD)OMe]_2$ (1.5 mol%) with a bipyridine ligand like dtbpy (3.0 mol%).
- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) as the solvent.
- **Reaction Conditions:** Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pyrazole boronic ester as a white solid.

Step 2: Suzuki-Miyaura Coupling to form **2-(1H-pyrazol-4-yl)pyrazine**



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Caption: Key components of the Suzuki-Miyaura coupling step.

- **Reaction Setup:** In a flask, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.5 eq).[8]
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- **Reaction Conditions:** Heat the mixture to 90 °C under an inert argon atmosphere and stir vigorously for 6-12 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain **2-(1H-pyrazol-4-yl)pyrazine**.

Potential Applications and Future Directions

The **2-(1H-pyrazol-4-yl)pyrazine** scaffold is a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Similarly, pyrazine-containing molecules are found in numerous FDA-approved drugs.[11] The combination of these two heterocycles offers opportunities for developing novel therapeutic agents. Further research could focus on the functionalization of this core structure to explore its structure-activity relationships (SAR) and to synthesize libraries of derivatives for high-throughput screening in various biological assays.

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